molecular formula C20H17N3O7 B2852399 Methyl 2-[2-[2-(4-nitroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868225-21-2

Methyl 2-[2-[2-(4-nitroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate

Cat. No. B2852399
M. Wt: 411.37
InChI Key: DVTHCUSLQKPDHU-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound’s systematic name is based on the rules of the International Union of Pure and Applied Chemistry (IUPAC). The molecular formula shows the types and numbers of atoms in a molecule of the compound, while the structural formula shows the arrangement of these atoms.



Synthesis Analysis

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Molecular Structure Analysis

This involves studying the three-dimensional structure of the molecule, including the arrangement of atoms and the lengths and angles of chemical bonds. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are often used for this purpose.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This could include reactions with other substances, decomposition reactions, and redox reactions.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.


Safety And Hazards

This involves studying the compound’s toxicity, its potential for causing an allergic reaction, and precautions that need to be taken while handling it.


Future Directions

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properties

IUPAC Name

methyl 2-[2-[2-(4-nitroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O7/c1-29-19(25)12-30-17-4-2-3-16-15(17)9-10-22(20(16)26)11-18(24)21-13-5-7-14(8-6-13)23(27)28/h2-10H,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTHCUSLQKPDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-[2-(4-nitroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate

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